molecular formula C16H33NO2 B14198649 N,N-Dihexyl-4-hydroxybutanamide CAS No. 844476-36-4

N,N-Dihexyl-4-hydroxybutanamide

Cat. No.: B14198649
CAS No.: 844476-36-4
M. Wt: 271.44 g/mol
InChI Key: GIOCSBBHUGGRAK-UHFFFAOYSA-N
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Description

N,N-Dihexyl-4-hydroxybutanamide is a tertiary amide derivative characterized by a four-carbon butanamide backbone. Its structure includes a hydroxyl group (-OH) at the terminal carbon (position 4) and two hexyl chains (-C₆H₁₃) attached to the nitrogen atom. This configuration confers unique physicochemical properties:

  • Hydrophilic Interaction: The hydroxyl group introduces polarity, balancing solubility in aqueous and organic phases.
  • Molecular Weight: Calculated as 271.44 g/mol (C₁₆H₃₃NO₂).

While direct pharmacological data for this compound is absent in the provided evidence, its structural features suggest applications in industrial chemistry or biomedicine, such as emulsifiers or prodrug carriers.

Properties

CAS No.

844476-36-4

Molecular Formula

C16H33NO2

Molecular Weight

271.44 g/mol

IUPAC Name

N,N-dihexyl-4-hydroxybutanamide

InChI

InChI=1S/C16H33NO2/c1-3-5-7-9-13-17(14-10-8-6-4-2)16(19)12-11-15-18/h18H,3-15H2,1-2H3

InChI Key

GIOCSBBHUGGRAK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN(CCCCCC)C(=O)CCCO

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The carboxylic acid group of 4-hydroxybutanoic acid is activated by DCC or EDC, forming an intermediate O-acylisourea. This reactive species undergoes nucleophilic attack by dihexylamine, yielding N,N-dihexyl-4-hydroxybutanamide. The reaction is typically conducted in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C for 12–24 hours.

Example Protocol:

  • Reactants: 4-Hydroxybutanoic acid (1.0 equiv), dihexylamine (1.2 equiv), DCC (1.1 equiv).
  • Solvent: DCM (0.5 M).
  • Conditions: Stirred at 25°C for 18 hours.
  • Workup: Filtration to remove dicyclohexylurea, followed by solvent evaporation and column chromatography.
  • Yield: 72–78%.

Limitations and Optimizations

Excess dihexylamine (1.2–1.5 equiv) is required to drive the reaction to completion. Side reactions, such as N-acylurea formation, are mitigated by using N-hydroxysuccinimide (NHS) or HOAt as additives.

Schotten-Baumann Reaction via Acyl Chloride Intermediate

This two-step method involves converting 4-hydroxybutanoic acid to its acyl chloride derivative, followed by amidation with dihexylamine under basic conditions.

Acyl Chloride Synthesis

4-Hydroxybutanoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in DCM at 0°C. The reaction is exothermic, requiring controlled addition to prevent decomposition.

Typical Conditions:

  • Reactants: 4-Hydroxybutanoic acid (1.0 equiv), SOCl₂ (2.0 equiv).
  • Solvent: DCM (0.3 M).
  • Conditions: Reflux at 40°C for 2 hours.
  • Yield of Acyl Chloride: >90%.

Amidation Step

The acyl chloride is reacted with dihexylamine in the presence of a base (e.g., NaOH or NaHCO₃) to neutralize HCl, forming the amide.

Procedure:

  • Reactants: Acyl chloride (1.0 equiv), dihexylamine (1.1 equiv), NaOH (2.0 equiv).
  • Solvent: Water/THF (1:1 v/v).
  • Conditions: Stirred at 0°C for 1 hour, then room temperature for 4 hours.
  • Yield: 65–70%.

Metal-Catalyzed Direct Amidation

Recent advances utilize boron-based catalysts for direct amidation without pre-activation of the carboxylic acid. Tris(2,2,2-trifluoroethoxy)borane [B(OCH₂CF₃)₃] enables efficient coupling under mild conditions.

Catalytic Protocol

From:

  • Reactants: 4-Hydroxybutanoic acid (1.0 equiv), dihexylamine (1.0 equiv), B(OCH₂CF₃)₃ (2.0 equiv).
  • Solvent: Acetonitrile (0.5 M).
  • Conditions: Heated at 80°C in a sealed tube for 24 hours.
  • Workup: Amberlyst resin treatment to remove excess amine.
  • Yield: 85–89%.

Advantages Over Traditional Methods

This method eliminates stoichiometric coupling agents, reducing waste. The catalyst is moisture-tolerant, simplifying handling.

Enzymatic Synthesis Using Lipases

Lipases (e.g., Candida antarctica Lipase B) catalyze the amidation in non-aqueous media, offering excellent stereoselectivity and mild conditions.

Biocatalytic Approach

Optimized Parameters:

  • Reactants: 4-Hydroxybutanoic acid (1.0 equiv), dihexylamine (1.5 equiv).
  • Solvent: tert-Butanol.
  • Enzyme: Immobilized CAL-B (10 wt%).
  • Conditions: 45°C, 48 hours.
  • Yield: 60–65%.

Comparative Analysis of Methods

Method Catalyst/Reagent Solvent Temperature Yield Advantages Drawbacks
Direct Amidation (DCC) DCC, NHS DCM 25°C 72–78% High reproducibility Toxic byproducts
Schotten-Baumann SOCl₂, NaOH THF/H₂O 0–25°C 65–70% Scalable HCl generation
Metal-Catalyzed B(OCH₂CF₃)₃ MeCN 80°C 85–89% No pre-activation, green chemistry High catalyst loading
Enzymatic CAL-B lipase tert-Butanol 45°C 60–65% Mild, stereoselective Long reaction time

Chemical Reactions Analysis

Types of Reactions

N,N-Dihexyl-4-hydroxybutanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of N,N-Dihexyl-4-oxobutanamide.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.

Major Products

The major products formed from these reactions include N,N-Dihexyl-4-oxobutanamide (oxidation), N,N-Dihexylbutan-1-amine (reduction), and various substituted derivatives (substitution).

Scientific Research Applications

N,N-Dihexyl-4-hydroxybutanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N,N-Dihexyl-4-hydroxybutanamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the hydrophobic hexyl chains can interact with lipid membranes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Accessibility: Compounds like N-Hydroxy-4-phosphonobutanamide and dichlorophenoxy derivatives are often synthesized via modular routes (e.g., coupling reactions, as in ), suggesting that this compound could be prepared similarly .
  • Biological Activity: Hydroxamic acids (e.g., ’s N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide) are known for antioxidant and enzyme-inhibitory properties, which the phosphonobutanamide might share . The target compound’s lack of electron-withdrawing groups may limit such activity but enhance membrane interaction.

Q & A

Q. What are the established synthetic pathways for N,N-Dihexyl-4-hydroxybutanamide, and how can reaction conditions be optimized?

this compound is typically synthesized via amidation or esterification reactions. A common approach involves reacting 4-hydroxybutanoic acid with dihexylamine in the presence of a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). Optimization may include:

  • Catalyst selection : Use of DMAP (4-dimethylaminopyridine) to enhance reaction efficiency.
  • Solvent choice : Polar aprotic solvents (e.g., dichloromethane or THF) improve solubility of intermediates.
  • Temperature control : Reactions are often conducted under reflux (40–80°C) to balance kinetics and side-product formation.
    Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization is critical .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Spectroscopic analysis :
    • ¹H/¹³C NMR : Confirm the presence of dihexyl groups (δ ~0.8–1.5 ppm for CH₃ and CH₂) and the hydroxybutanamide backbone (δ ~3.5–4.0 ppm for OH and amide protons).
    • FT-IR : Look for characteristic peaks (amide C=O stretch ~1650 cm⁻¹, O-H stretch ~3300 cm⁻¹).
  • Chromatography : HPLC or GC-MS with a C18 column and acetonitrile/water mobile phase to assess purity (>95% recommended for biological assays).
  • Elemental analysis : Verify C, H, N composition against theoretical values .

Q. What are the solubility properties of this compound in common laboratory solvents?

The compound is lipophilic due to its dihexyl chains, showing high solubility in organic solvents like chloroform, DCM, and THF. Limited solubility in polar solvents (e.g., water, ethanol) necessitates solvent optimization for biological assays. Pre-saturation studies (e.g., shake-flask method) are recommended to determine solubility thresholds .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data for this compound across studies?

Contradictions in bioactivity (e.g., IC₅₀ values) may arise from:

  • Experimental variability : Standardize assay conditions (e.g., cell lines, incubation time, solvent controls).
  • Compound stability : Assess degradation under assay conditions via LC-MS.
  • Statistical rigor : Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to compare datasets, ensuring adequate sample sizes (n ≥ 3) .

Q. What strategies are effective for studying the metabolic stability of this compound in vitro?

  • Liver microsome assays : Incubate with rat/human liver microsomes (1 mg/mL) in PBS (pH 7.4) at 37°C. Monitor parent compound depletion via LC-MS/MS over 60 minutes.
  • CYP enzyme inhibition screening : Use isoform-specific substrates (e.g., CYP3A4 with midazolam) to identify metabolic pathways.
  • Data interpretation : Calculate t₁/₂ using first-order kinetics; compare with reference compounds like propranolol .

Q. How can computational modeling elucidate the mechanism of action of this compound?

  • Molecular docking : Use software (AutoDock Vina, Schrödinger) to predict binding affinities to target proteins (e.g., enzymes or receptors).
  • MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess conformational stability.
  • QSAR models : Corrogate structural features (e.g., logP, H-bond donors) with bioactivity data to guide derivative design .

Q. What experimental controls are critical for assessing the photostability of this compound?

  • Light exposure studies : Use a solar simulator (AM 1.5G spectrum) or UV chamber (λ = 254–365 nm).
  • Control groups : Include dark-stored samples and antioxidants (e.g., BHT) to isolate degradation pathways.
  • Analytical validation : Track degradation products via HRMS and NMR to identify photo-oxidation byproducts .

Methodological Best Practices

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Under inert atmosphere (argon or nitrogen) at −20°C in amber vials to prevent oxidation and photodegradation.
  • Handling : Use gloveboxes for air-sensitive steps; avoid prolonged exposure to moisture.
  • Safety : Adhere to S24/25 protocols (avoid skin/eye contact) and use fume hoods for solvent evaporation .

Q. What statistical methods are appropriate for dose-response studies involving this compound?

  • Curve fitting : Use nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ with 95% confidence intervals.
  • Outlier detection : Apply Grubbs' test or ROUT method (Q = 1%).
  • Reproducibility : Report inter-assay CV% (<15% acceptable) .

Ethical and Compliance Considerations

Q. How can researchers ensure compliance with regulatory guidelines when using this compound in animal studies?

  • IACUC protocols : Submit detailed dosing regimens (mg/kg), vehicle controls, and humane endpoints.
  • Documentation : Maintain records of compound sourcing (e.g., CAS number verification) and waste disposal (incineration via licensed facilities) .

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